5-(Iodomethyl)-1,3-benzodioxole
Overview
Description
Typically, a compound’s description includes its molecular formula, IUPAC name, and structural formula. It may also include its appearance (solid, liquid, gas, color, etc.) and odor .
Synthesis Analysis
This involves the methods and reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .Scientific Research Applications
Eco-sustainable Synthesis and Biological Evaluation
A study demonstrated the eco-sustainable synthesis of 2-phenyl 1,3-benzodioxole derivatives, highlighting their potential as anticancer, antibacterial agents, and DNA binding capacities. The synthesis method is noted for its simplicity, speed, and environmental friendliness, producing compounds with significant activity against cancer and bacterial cells, with one derivative (compound 3c) showing promising results for further investigation (Gupta et al., 2016).
Preparation and Reactions with Alkynyltrimethylsilanes
Research into organosulfonyloxy derivatives of benziodoxoles revealed their preparation in high yield and their reactions with alkynyltrimethylsilanes. This study contributes to the understanding of benziodoxole derivatives' reactivity, offering potential pathways for the synthesis of novel organic compounds (Zhdankin et al., 1996).
Oxidation and Dehydrogenation Reactivity
A derivative of o-iodoxybenzoic acid with a trimethylammonium group was synthesized, showcasing enhanced solubility in water and distinct oxidative properties. This derivative represents an advancement in the development of water-soluble reagents for oxidative transformations in organic synthesis (Cui et al., 2011).
Antitumor Agents and Enzyme Inhibition
The synthesis and evaluation of benzodioxole-based thiosemicarbazone derivatives for their cytotoxic effects and enzyme inhibitory activities present new insights into the development of antitumor agents. This research indicates the potential of these compounds for therapeutic applications, highlighting one derivative (compound 5) with notable effects on apoptosis and DNA synthesis in tumor cells (Altıntop et al., 2016).
Hypervalent Iodine Reagents for Atom-transfer Reactions
Benziodoxole-based hypervalent iodine reagents have been identified as useful for atom-transfer reactions, including C-X and C-C bond formations. This work underscores the role of benziodoxole derivatives in facilitating novel synthetic routes, particularly in trifluoromethylation and alkynylation reactions (Brand et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(iodomethyl)-1,3-benzodioxole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO2/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3H,4-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXDADIIMNGABI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CI | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157766-09-1 | |
Record name | 5-(iodomethyl)-1,3-dioxaindane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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